molecular formula C23H24N2O4S B2460298 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide CAS No. 921990-70-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide

Cat. No. B2460298
CAS RN: 921990-70-7
M. Wt: 424.52
InChI Key: QHWFYYIDUAHXTH-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound’s structural features make it a potential candidate for antimicrobial applications. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. Preliminary studies suggest that it exhibits promising antimicrobial properties, particularly against certain bacterial strains and fungal infections .

Anti-Inflammatory and Analgesic Properties

Indole derivatives, such as the compound , have been explored for their anti-inflammatory and analgesic effects. Specifically, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, both derived from indole, demonstrated anti-inflammatory activity along with low ulcerogenic indices .

Multicomponent Reactions

Indoles, including our compound, play a crucial role in multicomponent reactions (MCRs). These reactions allow the efficient synthesis of complex heterocyclic scaffolds. Researchers have utilized indoles as key building blocks in MCRs to create diverse heterocyclic compounds. The compound’s unique structure could contribute to novel synthetic pathways in MCRs .

Potential Antiviral Activity

While specific studies on our compound are limited, related indole derivatives have been investigated for antiviral activity. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited in vitro antiviral effects against a broad range of RNA and DNA viruses .

Alkaloid Synthesis

Indoles serve as essential moieties in various alkaloids. Researchers have explored novel synthetic methods for constructing indoles within alkaloid structures. Investigating the incorporation of our compound’s benzoxazepine ring into alkaloids could yield valuable insights into natural product synthesis .

Cancer Research

Although direct evidence is lacking for our specific compound, indole derivatives have been studied for their potential in cancer treatment. Their diverse biological activities make them attractive candidates for targeting cancer cells. Further research could explore the compound’s impact on cancer cell lines and its mechanism of action .

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-4-25-19-13-12-17(14-20(19)29-15-23(2,3)22(25)26)24-30(27,28)21-11-7-9-16-8-5-6-10-18(16)21/h5-14,24H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWFYYIDUAHXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide

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